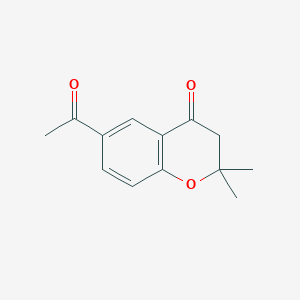

6-Acetyl-2,2-dimethylchroman-4-on

Übersicht

Beschreibung

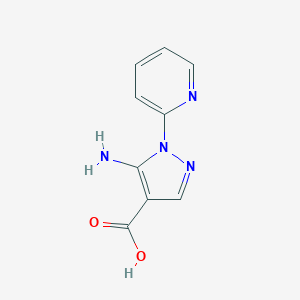

6-Acetyl-2,2-dimethylchroman-4-one is a compound that has been isolated from Artemisia princeps, a dietary plant. It has shown potential as a therapeutic agent against obesity and obesity-related complications. The compound has been studied for its antiobesity effects in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), where it was found to suppress adipogenic differentiation, which is the process by which cells become fat cells. The suppression of adipocyte formation by this compound is thought to be mediated through the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of adipogenesis-induced p38 and JNK MAPK activation, as well as the upregulation of the β-catenin-dependent Wnt10b pathway .

Synthesis Analysis

The synthesis of 6-acetyl-2,2-dimethylchroman-4-one has been achieved through various methods. One approach involves the asymmetric synthesis of four stereoisomers of a related compound, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, which is a natural product isolated from Ageratina grandifolia. This synthesis utilized techniques such as Sharpless asymmetric dihydroxylation and Mitsunobu or Steglich reactions to control the stereochemistry of the isomers. The absolute stereochemistry of the natural product was determined through optical rotations and Mosher ester analysis, and the synthesis of all four stereoisomers could aid in exploring their biomedical applications .

Molecular Structure Analysis

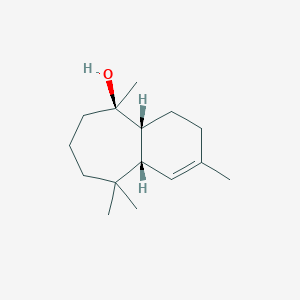

The molecular structure of 6-acetyl-2,2-dimethyl-chromane has been characterized using various spectroscopic techniques, including IR, Raman, UV-Visible, and (1)H NMR spectroscopies. Its solid-state structure was determined by X-ray diffraction methods, revealing that it crystallizes in the triclinic P-1 space group. The molecule exhibits a substantial planar fragment due to extended π-bonding delocalization. Vibrational modes were calculated at the B3LYP/6-31G(d,p) level, and the DFT calculated (1)H NMR spectrum was in good agreement with experimental data. The electronic spectrum was calculated using the TD-DFT method in the gas phase, which correlated well with the experimental data, indicating that the absorption bands mainly originate from π→π* transitions .

Chemical Reactions Analysis

While specific chemical reactions involving 6-acetyl-2,2-dimethylchroman-4-one are not detailed in the provided papers, the compound's ability to affect cellular pathways suggests that it may interact with various biological molecules. Its role in suppressing adipogenic differentiation indicates that it may be involved in complex biochemical reactions within the cell, particularly those related to energy metabolism and gene regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-acetyl-2,2-dimethyl-chromane have been studied, revealing that the substance has a melting point of 93°C and decomposes at temperatures higher than 196°C. The analysis of its conformational and vibrational properties through spectroscopic methods has provided insights into its stability and reactivity. The planarity of a significant portion of the molecule due to π-bonding delocalization could influence its interactions with other molecules and its overall chemical behavior .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Chroman-4-on, zu dem auch 6-Acetyl-2,2-dimethylchroman-4-on gehört, ist eine bedeutende heterocyclische Verbindung. Es dient als Baustein in der medizinischen Chemie für die Isolierung, das Design und die Synthese neuer Leitstrukturen .

Antitumoraktivität

This compound wurde als eine Naturverbindung mit geringer Antitumoraktivität identifiziert . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.

Antiparasitäre Aktivität

Bestimmte Chroman-4-on-Analoga, wie z. B. 6-Hydroxy-2-(3-Hydroxyphenyl)chroman-4-on, 6-Hydroxy-2-(4-Hydroxyphenyl)chroman-4-on und 2-(3,4-Dihydroxyphenyl)-6-Hydroxychroman-4-on, haben antiparasitäre Aktivität gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Antiparasitika eingesetzt werden könnte.

Biologische Aktivitäten

Natürliche und synthetische Chroman-4-on-Analoga, einschließlich this compound, zeigen verschiedene biologische Aktivitäten, wie z. B. entzündungshemmende, gerinnungshemmende, östrogene Inhibitoren, Anti-Acetylcholinesterase (AchE)-Inhibitoren, Anti-Human-Immundefizienzvirus (HIV), Antikonvulsiva, Antidepressiva, Antikoronare und Antituberkulose-Aktivität .

Organische Chemie

Im Bereich der organischen Chemie kann das Verhalten einer bestimmten Molekülgruppe durch die Art der gebundenen Substituenten beeinflusst werden . Dies deutet darauf hin, dass this compound zur Untersuchung der Auswirkungen verschiedener Substituenten auf die Eigenschaften der Chroman-4-on-Gruppe verwendet werden könnte.

Arzneimittelentwicklung

Angesichts der Vielseitigkeit von Chroman-4-on kann es als Vorlage in der Arzneimittelentwicklung verwendet werden . Die breite Palette an pharmakologischen Aktivitäten, die von Chroman-4-on gezeigt werden, macht es zu einem vielseitigen Gerüst im Bereich der Arzneimittelforschung.

Wirkmechanismus

Target of Action

6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity

Mode of Action

It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .

Biochemical Pathways

It is known to influence the process of adipogenesis .

Result of Action

It has been shown to have anti-obesity properties by suppressing adipocyte formation .

Eigenschaften

IUPAC Name |

6-acetyl-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWLEUNYCBGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439263 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68799-41-7 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?

A1: 6-acetyl-2,2-dimethylchroman-4-one has demonstrated interesting biological activities in in vitro studies:

- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []

- Anti-platelet aggregation activity: 6-acetyl-2,2-dimethylchroman-4-one has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.

Q2: From which natural sources can 6-acetyl-2,2-dimethylchroman-4-one be isolated?

A2: 6-acetyl-2,2-dimethylchroman-4-one has been successfully isolated from the following plant sources:

- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded 6-acetyl-2,2-dimethylchroman-4-one as one of its bioactive constituents. []

- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of 6-acetyl-2,2-dimethylchroman-4-one. []

Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of 6-acetyl-2,2-dimethylchroman-4-one?

A3: Research suggests that 6-acetyl-2,2-dimethylchroman-4-one might exert its anti-adipogenic effects through multiple mechanisms:

- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.

- Modulation of adipogenic markers: 6-acetyl-2,2-dimethylchroman-4-one has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.

- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)